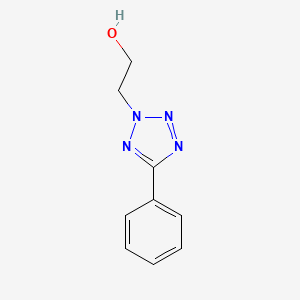

2h-Tetrazole-2-ethanol, 5-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2h-Tetrazole-2-ethanol, 5-phenyl- is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique chemical properties .

準備方法

The synthesis of 2h-Tetrazole-2-ethanol, 5-phenyl- can be approached through various methods. One common synthetic route involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized to form the tetrazole ring. This reaction typically requires acidic conditions and moderate temperatures . Industrial production methods often involve the use of triethyl orthoformate and sodium azide, which provide a more efficient and scalable approach .

化学反応の分析

2h-Tetrazole-2-ethanol, 5-phenyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced tetrazole derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, moderate temperatures, and the use of solvents like acetonitrile or water. Major products formed from these reactions include various substituted tetrazoles and their derivatives .

科学的研究の応用

Chemistry

- Building Block : 2h-Tetrazole-2-ethanol, 5-phenyl- serves as a fundamental building block in organic synthesis. It is utilized in the development of more complex organic molecules and as a ligand in coordination chemistry.

Biology

- Biological Activity : The compound exhibits potential antibacterial, antifungal, and antitumor properties. Its structure allows it to mimic carboxylic acids, enhancing its interaction with biological targets .

Medicine

- Drug Development : As a bioisostere of carboxylic acids, this compound is explored for improving the pharmacokinetic properties of drugs. It has shown promise in various therapeutic areas including analgesic and anti-inflammatory applications .

Industry

- Material Science : In industrial applications, tetrazoles are used to develop materials with specific properties such as corrosion inhibitors and explosives. Their unique properties make them suitable for formulating advanced materials .

The biological activity of 2h-Tetrazole-2-ethanol, 5-phenyl- is notable due to its interaction with various enzymes and proteins. It has been studied for:

- Antibacterial Effects : Effective against multiple bacterial strains.

- Antifungal Properties : Demonstrates activity against fungal infections.

- Antitumor Activity : Shows potential in inhibiting tumor growth.

Research indicates that its nitrogen-rich structure enhances lipid solubility, facilitating better absorption and distribution within biological systems .

Pharmacokinetics

Tetrazolate anions exhibit favorable pharmacokinetic profiles due to their lipid solubility. This characteristic contributes to improved absorption rates and bioavailability in biological contexts.

Case Studies

Several studies have highlighted the efficacy and potential applications of 2h-Tetrazole-2-ethanol, 5-phenyl-. Notable findings include:

- Antihypertensive Activity : Research evaluated various tetrazole derivatives for their ability to lower blood pressure; certain derivatives exhibited significant antihypertensive effects compared to standard medications.

- Antioxidant Activity : The DPPH assay demonstrated that many synthesized tetrazole compounds showed enhanced free radical scavenging activity compared to their parent compounds.

- Multitarget Activity : Computational studies suggest that related compounds may exhibit multitarget biological activities, including inhibition of phospholipase D and antagonism at nicotine receptors .

作用機序

The mechanism of action of 2h-Tetrazole-2-ethanol, 5-phenyl- involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with biological receptors and enzymes. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

類似化合物との比較

2h-Tetrazole-2-ethanol, 5-phenyl- can be compared with other similar compounds, such as:

1H-Tetrazole: Another member of the tetrazole family, known for its use in pharmaceuticals and as a precursor in organic synthesis.

5-Phenyltetrazole: Similar to 2h-Tetrazole-2-ethanol, 5-phenyl-, but without the ethanol group, making it less versatile in certain chemical reactions.

Tetrazole-5-carboxylate: A tetrazole derivative with a carboxylate group, often used in coordination chemistry and as a ligand.

The uniqueness of 2h-Tetrazole-2-ethanol, 5-phenyl- lies in its combination of the tetrazole ring with an ethanol group, which enhances its solubility and reactivity in various chemical and biological contexts .

生物活性

2h-Tetrazole-2-ethanol, 5-phenyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their ability to act as bioisosteres of carboxylic acids, which enhances their pharmacological properties. This article explores the biological activity of 2h-Tetrazole-2-ethanol, 5-phenyl-, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Tetrazoles generally function by mimicking carboxylic acids and can interact with various biological targets. The compound's tetrazole ring allows it to participate in biochemical reactions involving enzymes and proteins.

Biochemical Pathways

The compound has demonstrated a wide range of biological activities:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Exhibits antifungal properties.

- Antitumor : Shows potential in inhibiting tumor growth.

- Analgesic : Provides pain relief.

- Anti-inflammatory : Reduces inflammation through inhibition of cyclooxygenase enzymes.

The nitrogen-rich structure contributes to its solubility in lipids, facilitating cell membrane penetration and enhancing bioavailability .

Pharmacokinetics

Research indicates that tetrazolate anions, including those from 2h-Tetrazole-2-ethanol, 5-phenyl-, exhibit favorable pharmacokinetic properties due to their lipid solubility. This characteristic allows for better absorption and distribution within biological systems.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of tetrazole derivatives, including 2h-Tetrazole-2-ethanol, 5-phenyl-. For instance:

- Antihypertensive Activity : A study evaluated various tetrazole derivatives for their ability to lower blood pressure. Results indicated that certain derivatives exhibited significant antihypertensive effects compared to standard drugs .

- Antioxidant Activity : The DPPH assay was used to assess the antioxidant potential of synthesized tetrazole compounds. Many derivatives showed enhanced free radical scavenging activity compared to their parent compounds .

- Multitarget Activity : Computational predictions suggest that related compounds exhibit multitarget biological activities, including inhibition of phospholipase D and antagonism at nicotine receptors .

Comparative Analysis

A comparison of 2h-Tetrazole-2-ethanol, 5-phenyl- with other tetrazole compounds reveals its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1H-Tetrazole | Simple structure without additional functional groups | Primarily used in pharmaceuticals |

| 5-Phenyltetrazole | Lacks ethanol group | Limited versatility in reactions |

| Tetrazole-5-carboxylate | Contains carboxylate group | Used as a ligand in coordination chemistry |

| 2h-Tetrazole-2-ethanol, 5-phenyl- | Combines tetrazole with ethanol group | Enhanced solubility and reactivity |

特性

CAS番号 |

93742-43-9 |

|---|---|

分子式 |

C14H18O3 |

分子量 |

234.29 g/mol |

IUPAC名 |

2-[(5,5-dimethyl-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetic acid |

InChI |

InChI=1S/C14H18O3/c1-14(2)8-4-5-10-11(14)6-3-7-12(10)17-9-13(15)16/h3,6-7H,4-5,8-9H2,1-2H3,(H,15,16) |

InChIキー |

LITBYKKQPNBEPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCO |

正規SMILES |

CC1(CCCC2=C1C=CC=C2OCC(=O)O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。